molecular formula C8H8Cl2O2 B1517033 2-(2,5-Dichlorophenoxy)ethan-1-ol CAS No. 101079-88-3

2-(2,5-Dichlorophenoxy)ethan-1-ol

Cat. No. B1517033
M. Wt: 207.05 g/mol
InChI Key: FRWAGDUBVWQRJS-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The IUPAC name for this compound is 2-(2,5-dichlorophenoxy)ethanol . The InChI code is 1S/C8H8Cl2O2/c9-6-1-2-7(10)8(5-6)12-4-3-11/h1-2,5,11H,3-4H2 .


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . It has a melting point of 58-59°C .

Scientific Research Applications

Environmental Toxicity and Impact

2-(2,5-Dichlorophenoxy)ethan-1-ol and related chlorophenols have been extensively studied for their environmental toxicity, persistence, and impact on human health and ecosystems. Chlorophenols, including 2-(2,5-Dichlorophenoxy)ethan-1-ol derivatives, are recognized for their role as precursors to more toxic and persistent environmental pollutants, such as dioxins, which arise through various chemical and thermal processes. These compounds exhibit moderate to high toxicity to aquatic and terrestrial life, demonstrating the significance of understanding their behavior in the environment to mitigate adverse effects (Krijgsheld & Gen, 1986).

Biodegradation and Environmental Remediation

Biodegradation presents a critical avenue for mitigating the environmental persistence of chlorophenols. Studies highlight the role of microbial communities in transforming DDT, a structurally related compound, through processes that can also apply to 2-(2,5-Dichlorophenoxy)ethan-1-ol degradation. These microbial actions, encompassing dechlorination and ring cleavage, signify the potential for bioremediation strategies to reduce concentrations in contaminated soils and waters. Understanding these microbial pathways is essential for designing effective environmental remediation strategies that address the persistence of chlorophenols and related compounds (Foght et al., 2001).

Health Implications and Exposure Risks

Exposure to chlorophenols and their by-products, such as dioxins, poses significant health risks, including endocrine disruption, reproductive toxicity, and cancer. The transformation of chlorophenols under environmental conditions can lead to the formation of highly toxic dioxins, underscoring the importance of controlling exposures and understanding the health implications of these compounds. Research on the mechanisms of toxicity and the health effects of chlorophenol exposure, including that of 2-(2,5-Dichlorophenoxy)ethan-1-ol and its derivatives, is crucial for developing safety guidelines and protective measures for human health (Beard, 2006).

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2-(2,5-dichlorophenoxy)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2O2/c9-6-1-2-7(10)8(5-6)12-4-3-11/h1-2,5,11H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRWAGDUBVWQRJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)OCCO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,5-Dichlorophenoxy)ethan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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